Sub-Nanomolar Affinity vs. Clinical Comparator Sivelestat (ONO-5046)
ICI 200355 exhibits a Ki of 0.6 nM against human neutrophil elastase (HNE), representing a >300-fold higher binding affinity compared to the clinically used HNE inhibitor sivelestat (ONO-5046), which has a reported Ki of 200 nM [1][2]. This indicates that a significantly lower molar concentration of ICI 200355 is required to achieve the same degree of enzyme inhibition.
| Evidence Dimension | Inhibition constant (Ki) for human neutrophil elastase |
|---|---|
| Target Compound Data | Ki = 0.6 ± 0.22 nM |
| Comparator Or Baseline | Sivelestat (ONO-5046), Ki = 200 nM |
| Quantified Difference | ICI 200355 has a ~333-fold lower Ki |
| Conditions | In vitro enzymatic assay against purified human neutrophil elastase. |
Why This Matters
Higher binding affinity allows for use at lower concentrations, reducing potential for off-target effects and compound consumption in cost-sensitive research applications.
- [1] Sommerhoff CP, Krell RD, Williams JL, Gomes BC, Strimpler AM, Nadel JA. Inhibition of human neutrophil elastase by ICI 200,355. Eur J Pharmacol. 1991;193(2):153-8. doi: 10.1016/0014-2999(91)90030-t. PMID: 2050195. View Source
- [2] Kawabata K, et al. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991 Jun 14;177(2):814-20. doi: 10.1016/0006-291x(91)91862-7. PMID: 2049103. View Source
